![molecular formula C23H17N3O3S2 B492413 N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-4-PHENOXYBENZENE-1-SULFONAMIDE](/img/structure/B492413.png)
N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-4-PHENOXYBENZENE-1-SULFONAMIDE
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-4-PHENOXYBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes an imidazo[2,1-b][1,3]thiazole ring system, which is fused with a phenyl group and further substituted with a phenoxybenzenesulfonamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-4-PHENOXYBENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2-aminothiazoles with α-halocarbonyl compounds, followed by further functionalization to introduce the phenoxybenzenesulfonamide group . The reaction conditions often involve heating the reagents in a suitable solvent such as benzene or toluene, with catalysts like FeCl3 or CuI to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-4-PHENOXYBENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the phenyl or thiazole rings, using reagents like alkyl halides or sulfonyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide or sulfonyl chlorides in pyridine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to derivatives with different biological activities .
科学研究应用
N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-4-PHENOXYBENZENE-1-SULFONAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials, such as electroluminescent compounds for OLED devices.
作用机制
The mechanism of action of N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-4-PHENOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For instance, it may inhibit protein kinases or interact with DNA, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.
相似化合物的比较
Similar Compounds
Levamisole: An imidazo[2,1-b][1,3]thiazole derivative with immunomodulatory and anticancer properties.
Pifithrin-β: Another imidazo[2,1-b][1,3]thiazole derivative known for its antineoplastic activity.
Uniqueness
N-(3-{IMIDAZO[2,1-B][1,3]THIAZOL-6-YL}PHENYL)-4-PHENOXYBENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the phenoxybenzenesulfonamide group enhances its potential as a therapeutic agent by improving its binding affinity and selectivity for molecular targets .
属性
分子式 |
C23H17N3O3S2 |
|---|---|
分子量 |
447.5g/mol |
IUPAC 名称 |
N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-phenoxybenzenesulfonamide |
InChI |
InChI=1S/C23H17N3O3S2/c27-31(28,21-11-9-20(10-12-21)29-19-7-2-1-3-8-19)25-18-6-4-5-17(15-18)22-16-26-13-14-30-23(26)24-22/h1-16,25H |
InChI 键 |
YOHHECYGCJBOHF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4 |
规范 SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC3=CC=CC(=C3)C4=CN5C=CSC5=N4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


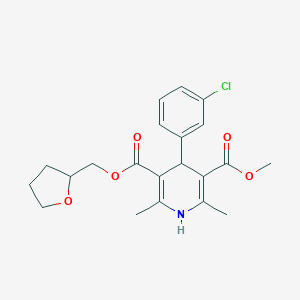
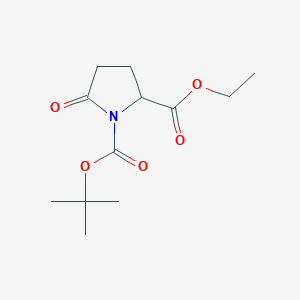
![9-[(2-Propynylcarbamoyl)methyl]-2,3-(naphthalene-1,8-diyl)-4a-azonia-4,9-diaza-9H-fluorene](/img/structure/B492334.png)
![15-methyl-3,4-diaza-15-azoniaheptacyclo[17.7.1.02,18.04,16.05,14.07,12.023,27]heptacosa-1(26),2,5,7,9,11,13,15,17,19,21,23(27),24-tridecaene](/img/structure/B492335.png)
![2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B492338.png)

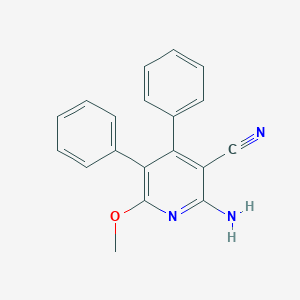

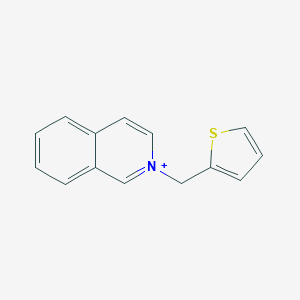

![3-oxo-1H,3H,4H-pyrido[2,1-c][1,4]oxazin-5-ium](/img/structure/B492348.png)
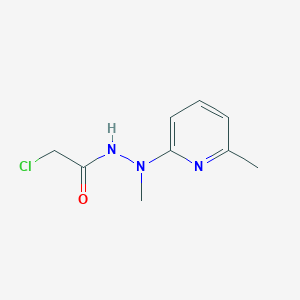
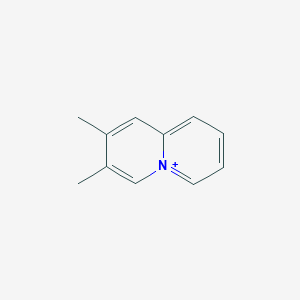
![1-[1-(4-bromophenyl)vinyl]pyridinium](/img/structure/B492353.png)
